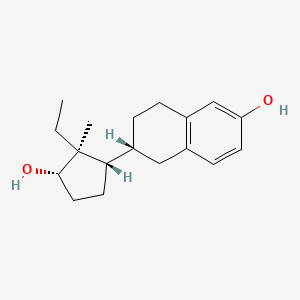

9,11-Secoestradiol

説明

特性

CAS番号 |

56502-08-0 |

|---|---|

分子式 |

C18H26O2 |

分子量 |

274.4 g/mol |

IUPAC名 |

(6R)-6-[(1S,2S,3S)-2-ethyl-3-hydroxy-2-methylcyclopentyl]-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C18H26O2/c1-3-18(2)16(8-9-17(18)20)14-5-4-13-11-15(19)7-6-12(13)10-14/h6-7,11,14,16-17,19-20H,3-5,8-10H2,1-2H3/t14-,16+,17+,18+/m1/s1 |

InChIキー |

QXGFVQAYQWMTSW-UBDQQSCGSA-N |

異性体SMILES |

CC[C@]1([C@@H](CC[C@@H]1O)[C@@H]2CCC3=C(C2)C=CC(=C3)O)C |

正規SMILES |

CCC1(C(CCC1O)C2CCC3=C(C2)C=CC(=C3)O)C |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 9,11 Secoestradiol

Total Synthesis of 9,11-Secoestradiol

The total synthesis of 9,11-secoestradiol is a complex process that necessitates precise control over chemical reactions and stereochemistry to construct the desired molecular architecture from simpler precursors.

The synthesis of 9,11-secoestradiol and its analogs often begins with readily available steroidal compounds. Estradiol (B170435) 3-methyl ether (1a) has been identified as a key starting material for a seven-step synthesis of 9,11-secoestradiol 3-methyl ether (2a). researchgate.netresearchgate.net For related secosteroids, other precursors are employed; for instance, the synthesis of novel 9,11-secosterol analogues has been achieved starting from hecogenin. nih.gov Similarly, the marine secosteroids pinnigorgiols B and E have been synthesized from the inexpensive and commercially available ergosterol. researchgate.net

The elaboration of the 9,11-secoestradiol scaffold from a precursor like estradiol 3-methyl ether involves a carefully planned multi-step reaction sequence. researchgate.netresearchgate.net A key publication by Kole, Ray, Kamboj, and Anand details the synthesis of 9,11-secoestradiol as part of a study on antifertility agents. ias.ac.inacs.orgacs.org While specific intermediate steps for this exact sequence are detailed within dedicated literature, the general strategies for secosteroid synthesis often involve ring-opening reactions, functional group interconversions, and skeletal rearrangements.

In the broader context of secosteroid synthesis, such as that of aplysiasecosterols A and B, modern synthetic methods are employed. These include late-stage convergent approaches like the Suzuki-Miyaura coupling to connect different ring segments of the molecule. nih.gov

Table 1: Common Reaction Types in Secosteroid Synthesis

| Reaction Type | Description | Example Reagents/Conditions |

|---|---|---|

| Oxidation | Introduction of oxygen or removal of hydrogen, e.g., converting an alcohol to a ketone. | Pyridinium (B92312) chlorochromate (PCC), Jones' reagent. nih.gov |

| Reduction/Hydrogenolysis | Removal of a functional group (e.g., a ketone or a chlorine atom) using hydrogen. | H₂, Pd/C catalyst. nih.gov |

| Demethylation | Removal of a methyl ether group to yield a phenol. | Na/NH₃, alkaline conditions. nih.gov |

| Coupling Reactions | Formation of a carbon-carbon bond to connect molecular fragments. | Suzuki-Miyaura coupling (using a palladium catalyst). nih.gov |

A critical aspect of synthesizing 9,11-secoestradiol and its analogs is the control of stereochemistry. During the synthesis of C-nor-9,11-secoestradiol, the reaction sequence was designed to proceed without affecting the stereochemistry at the C-17 position, thus preserving the configuration of the parent estradiol. nih.gov The maintenance of specific stereocenters is paramount as the biological activity of steroids is highly dependent on their three-dimensional structure. pageplace.de

In the synthesis of other complex 9,11-secosteroids, highly specific stereoselective reactions are employed. For example, the total synthesis of aplysiasecosterols A and B utilized key stereocontrol reactions such as the Shi asymmetric epoxidation and Sharpless asymmetric dihydroxylation to establish the correct stereochemistry. nih.gov These methods ensure the formation of the desired stereoisomer with high fidelity.

Synthesis of Structural Analogs and Derivatives of 9,11-Secoestradiol

Modifications to the 9,11-secoestradiol structure have been explored to create analogs with different properties. These modifications often target the C-17 position or involve alterations to the steroid's ring structure.

The C-17 hydroxyl group of 9,11-secoestradiol and its derivatives is a common site for chemical modification. For instance, the C-17 hydroxyl group of C-nor-9,11-secoestradiol (4) and its 3-methyl ether (3) can be oxidized to the corresponding 17-ketones (5 and 6, respectively). nih.gov The oxidation of compound 4 is accomplished using Jones' oxidation, while compound 3 is oxidized with pyridinium chlorochromate (PCC). nih.gov

These 17-ketone derivatives can be further modified. Reaction with a highly nucleophilic reagent like lithium acetylide introduces a 17α-ethynyl group, yielding the corresponding 17α-ethynyl derivatives (7 and 8). nih.govscience.gov

Table 2: C-17 Modifications of C-nor-9,11-secoestradiol Analogs

| Starting Compound | Reagent | Product |

|---|---|---|

| C-nor-9,11-secoestradiol 3-(methyl ether) (3) | Pyridinium chlorochromate (PCC) | 17-keto derivative (6) |

| C-nor-9,11-secoestradiol (4) | Jones' oxidation | 17-keto derivative (5) |

| 17-keto derivative (5) | Lithium acetylide | 17α-ethynyl derivative (7) |

The synthesis of C-nor-9,11-secoestradiol (4), a C-ring-cleaved analog lacking one carbon atom, has been successfully achieved from a specific precursor. nih.govscience.gov The starting material for this synthesis is 17β-acetoxy-11-chloro-3-methoxy-C-nor-9,11-secoestra-1,3,5(10)-trien-9-one (1). nih.gov

The synthetic sequence is as follows:

Hydrogenolysis: The 9-keto function of compound 1 is removed via hydrogenolysis.

Reduction: Subsequent treatment with sodium in liquid ammonia (B1221849) (Na/NH₃) yields C-nor-9,11-secoestradiol 3-(methyl ether) (3 ). nih.gov

Demethylation: The final step involves the demethylation of compound 3 under alkaline conditions to furnish the target molecule, C-nor-9,11-secoestradiol (4 ). nih.govscience.gov

This synthetic route provides an efficient pathway to C-nor analogs while maintaining the crucial stereochemistry of the parent steroid. nih.gov

Introduction of Substituents for Structural Variation

The functionalization of the 9,11-secoestradiol core is a key strategy for creating structural diversity. Modifications have been targeted at various positions, particularly at the C-9 and C-11 atoms, which are liberated by the secosteroid framework, and at the C-17 position of the five-membered D-ring.

One notable approach involves the introduction of substituents at the C-11 position. For instance, various alkyl, allyl, and benzyl (B1604629) groups have been incorporated by employing the Grignard reaction. researchgate.net This classic carbon-carbon bond-forming reaction has been successfully applied to 11-oxo-estradiol derivatives to produce a series of 11-substituted compounds. researchgate.net

Another key site for substitution is the C-9 position. The synthesis of 9,11-secosterol analogues has shown that the oxidation state at C-9 is a crucial determinant of biological activity, with a ketone functional group at this position being identified as important for the cytotoxic properties of certain analogues. nih.gov

Furthermore, simple functional group transformations provide additional avenues for structural variation. The synthesis of 11-hydroxy-9,11-secoestradiol from a precursor containing a carboxylate at the C-11 position demonstrates the introduction of a hydroxyl group, a key functional handle for further derivatization. nih.gov

| Position of Substitution | Type of Substituent | Synthetic Method/Reaction | Precursor Functional Group | Reference |

|---|---|---|---|---|

| C-11 | Alkyl, Allyl, Benzyl | Grignard Reaction | Ketone | researchgate.net |

| C-9 | Ketone | Oxidation | Methylene | nih.gov |

| C-11 | Hydroxyl | LiAlH₄ Reduction | Carboxylate/Ester | nih.gov |

Advanced Synthetic Strategies for 9,11-Secoestradiol Scaffolds

The construction of the 9,11-secoestradiol framework requires multi-step synthetic sequences that often begin from intact steroid precursors. Advanced strategies focus on achieving efficiency through the strategic application of modern organic reactions and the development of streamlined synthetic routes.

The synthesis of complex molecules like 9,11-secoestradiol relies on a robust toolkit of organic reactions. wiley.com These reactions are employed to construct the carbon skeleton, introduce or modify functional groups, and control stereochemistry. msu.edulibguides.com In the context of 9,11-secoestradiol synthesis, several key classes of reactions are utilized.

Oxidation and Reduction: These are fundamental functional group interconversions. For example, the synthesis of a key intermediate, 3-Methoxy-9,11-seco-9-oxo-17β-acetoxyestra-1,3,5(10)-trien-11-oic acid, is achieved through the Chromium trioxide (CrO₃) oxidation of 17-acetoxyestradiol 3-methyl ether. nih.gov Conversely, powerful reducing agents like Lithium aluminium hydride (LiAlH₄) are used to reduce ester and mesylate groups to alcohols and alkanes, respectively, in the final steps of the synthesis of 9,11-secoestradiol. nih.gov

Carbon-Carbon Bond Formation: The Grignard reaction stands out as a classic and effective method for creating C-C bonds in the synthesis of secosteroid analogues, as seen in the preparation of 11-substituted estradiol derivatives. researchgate.net

Protecting Group Chemistry: The differential reactivity of functional groups in the steroid nucleus necessitates the use of protecting groups. In one synthetic route to 9,11-secoestradiol, the 17-hydroxyl group is protected as a tetrahydropyranyl (THP) ether to prevent its reaction during the LiAlH₄ reduction of the C-11 ester. nih.gov

While many syntheses rely on established reactions, the principles of modern synthesis, such as convergent design and the use of highly selective catalytic reactions, provide a framework for improving these routes. msu.edu

An efficient synthesis of 9,11-secoestradiol was developed starting from the readily available 17-acetoxyestradiol 3-methyl ether. nih.gov This linear sequence involves the cleavage of the C-ring as the key strategic step.

The synthesis begins with the oxidative cleavage of the C9-C11 bond of the starting material using CrO₃ to form a seco-dicarboxylic acid intermediate, which is then converted to a methyl ester. A subsequent hydrogenolysis reaction removes the C-9 keto group. The 17-hydroxyl group is then protected as a THP ether. The ester at C-11 is reduced to a primary alcohol using LiAlH₄. This alcohol is then converted to a mesylate, a good leaving group. A final reduction with LiAlH₄ removes the mesylate group, and subsequent deprotection and demethylation steps yield the target 9,11-secoestradiol. nih.gov An alternative synthesis of 9,11-secoestradiol 3-methyl ether has also been reported via a seven-step sequence. researchgate.net

| Step | Reaction Type | Reagent(s) | Transformation | Reference |

|---|---|---|---|---|

| 1 | Oxidative Cleavage | CrO₃ | Cleavage of C9-C11 bond to form a seco acid | nih.gov |

| 2 | Hydrogenolysis | - | Removal of C-9 keto group | nih.gov |

| 3 | Protection | Dihydropyran | Formation of a 17-O-THP ether | nih.gov |

| 4 | Reduction | LiAlH₄ | Reduction of C-11 ester to a primary alcohol | nih.gov |

| 5 | Mesylation | Methanesulfonyl chloride | Conversion of C-11 alcohol to a mesylate | nih.gov |

| 6 | Reduction & Demethylation | LiAlH₄, Alkaline conditions | Removal of mesylate and 3-methyl ether to yield 9,11-secoestradiol | nih.gov |

Molecular Interactions and Mechanistic Studies of 9,11 Secoestradiol

Ligand-Receptor Binding Affinities of 9,11-Secoestradiol

The interaction of 9,11-Secoestradiol with estrogen receptors is a critical determinant of its biological function. This section explores the specifics of this binding, including its affinity relative to endogenous estrogens and the role of its molecular structure.

Evaluation of Relative Binding to Estradiol-17 Beta Receptors

Studies have been conducted to determine the binding affinity of 9,11-Secoestradiol for the estradiol-17 beta receptor. In a study by Lal et al. (1988), the relative binding affinity (RBA) of C-nor-9,11-secoestradiol was evaluated. The RBA of a compound is a measure of its ability to bind to a receptor relative to the natural ligand, in this case, estradiol (B170435), which is assigned an RBA of 100%. The research indicated that C-nor-9,11-secoestradiol exhibited a notable affinity for the estradiol-17 beta receptor, with a reported RBA of 8.0 nih.gov. This suggests that while it does not bind as strongly as estradiol, it is still a significant ligand for the receptor.

Conformational Flexibility and its Impact on Receptor Interaction

The three-dimensional structure of a steroid is crucial for its interaction with the estrogen receptor. The cleavage of the C9-C11 bond in the steroid nucleus to create a secoestranoid structure introduces significant conformational flexibility. This flexibility can influence how the molecule fits into the ligand-binding pocket of the estrogen receptor nih.gov.

Cellular and Subcellular Mechanistic Investigations

Beyond receptor binding, understanding the cellular and subcellular effects of 9,11-Secoestradiol is essential to fully characterize its biological profile. This section addresses the modulation of hormone action pathways and the enzymatic biotransformation of the compound.

Modulation of Hormone Action Pathways by 9,11-Secoestradiol

Upon binding to the estrogen receptor, a ligand can trigger a cascade of cellular events, often referred to as hormone action pathways. These can be broadly categorized into genomic and non-genomic pathways. The genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to DNA and modulates gene expression. Non-genomic pathways involve more rapid cellular responses that are initiated at the cell membrane or in the cytoplasm.

Specific studies detailing the modulation of these intricate hormone action pathways by 9,11-Secoestradiol are not extensively available in the current scientific literature. While its binding to the estrogen receptor suggests that it has the potential to initiate these pathways, the specific genes that are targeted and the nature of the cellular responses (e.g., proliferative, anti-proliferative, etc.) have not been fully elucidated. The documented antifertility activity of 9,11-Secoestradiol in rats suggests an interference with normal hormonal signaling, but the precise molecular mechanisms downstream of receptor binding remain an area for further investigation nih.gov.

Enzymatic Biotransformations of 9,11-Secoestradiol

The metabolism of a synthetic steroid is a critical aspect of its pharmacology, as biotransformation can lead to the formation of metabolites with different activities or to the inactivation and excretion of the compound. The enzymatic processes involved in the breakdown and modification of xenobiotics, including synthetic steroids, are typically carried out by a variety of enzymes, primarily in the liver.

Interactions with Steroidogenic Enzymes and Pathways

9,11-Secoestradiol, a synthetic secosteroid, exerts its biological effects through complex interactions with various components of the steroidogenic pathways. While direct enzymatic inhibition data for 9,11-secoestradiol is not extensively documented in publicly available research, its structural similarity to endogenous estrogens suggests potential interactions with key enzymes involved in steroid hormone biosynthesis and metabolism. The cleavage of the B-ring, characteristic of secosteroids, introduces significant conformational flexibility, which likely influences its binding affinity and inhibitory potential against various steroidogenic enzymes.

Research into related compounds, such as other estradiol analogs and secosteroids, provides a framework for understanding the potential interactions of 9,11-secoestradiol. For instance, estradiol itself is known to act as a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase enzyme complex, a crucial step in the synthesis of progesterone. nih.gov This inhibition is not mediated by the classical estrogen receptor, suggesting a direct interaction with the enzyme's active site. nih.gov Given the structural conservation of the A and D rings in 9,11-secoestradiol, it is plausible that it could exhibit similar inhibitory effects on this or other steroidogenic enzymes.

Furthermore, enzymes such as 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are responsible for the interconversion of potent and less potent estrogens and androgens, are key targets for steroidal and non-steroidal inhibitors. nih.govwikipedia.orguniprot.org The 17β-hydroxyl group, which is retained in 9,11-secoestradiol, is a critical feature for recognition and binding by 17β-HSDs. uomustansiriyah.edu.iq Molecular docking studies of various steroidal compounds with 17β-HSD1 have highlighted the importance of this group for ligand binding. scirp.org Therefore, it is conceivable that 9,11-secoestradiol could modulate the activity of different 17β-HSD isoforms, thereby altering the local balance of active steroid hormones.

The antifertility activity of 9,11-secoestradiol and its derivatives has been noted, suggesting interference with the finely tuned hormonal milieu required for reproduction. nih.gov This could be a result of interactions with multiple targets within the steroidogenic and hormonal signaling pathways.

| Potential Enzyme Target | Putative Interaction Mechanism | Key Structural Feature of 9,11-Secoestradiol |

| 3β-Hydroxysteroid Dehydrogenase | Competitive Inhibition | Intact A and D rings similar to estradiol |

| 17β-Hydroxysteroid Dehydrogenases | Substrate/Inhibitor Competition | Presence of 17β-hydroxyl group |

| Aromatase (CYP19A1) | Potential Inhibition | Aromatic A-ring |

Theoretical and Computational Modeling of 9,11-Secoestradiol Interactions

In the absence of extensive empirical data, theoretical and computational modeling approaches offer valuable insights into the potential molecular interactions of 9,11-secoestradiol. These in silico methods, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can predict binding affinities, identify key interacting residues, and elucidate the structural basis of biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scirp.orgnih.gov For 9,11-secoestradiol, docking studies could be performed against the crystal structures of various steroidogenic enzymes to predict its binding mode and affinity. For example, docking estradiol analogs into the active site of 17β-hydroxysteroid dehydrogenase has revealed the importance of hydrogen bonding interactions involving the hydroxyl groups of the steroid. nih.gov It is anticipated that the 3- and 17β-hydroxyl groups of 9,11-secoestradiol would form similar crucial hydrogen bonds with amino acid residues in the active sites of its target enzymes.

A hypothetical molecular docking study of 9,11-secoestradiol with an estrogen receptor or a steroidogenic enzyme would likely show key interactions with specific amino acid residues.

| Hypothetical Interacting Residue (Enzyme Active Site) | Potential Interaction Type | Relevant Moiety of 9,11-Secoestradiol |

| Arginine / Glutamic Acid | Hydrogen Bond | 3-Hydroxyl Group |

| Histidine / Serine | Hydrogen Bond | 17β-Hydroxyl Group |

| Phenylalanine / Leucine | Hydrophobic Interaction | Steroid Backbone |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govmdpi.com While no specific QSAR models for 9,11-secoestradiol and its analogs are readily available in the literature, the principles of QSAR can be applied to understand its biological activity.

The development of a QSAR model for a series of secosteroids, including 9,11-secoestradiol, would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. By correlating these descriptors with the observed biological activity (e.g., antifertility potency), a predictive model can be built. uni-ruse.bg

| Descriptor Class | Potential Influence on Biological Activity |

| Topological Descriptors | Reflect molecular branching and connectivity, influencing receptor fit. |

| Electronic Descriptors | Describe charge distribution, affecting electrostatic interactions and hydrogen bonding potential. |

| Conformational Descriptors | Quantify the flexibility and 3D shape, which is critical for secosteroids. |

| Hydrophobic Descriptors | Relate to the molecule's affinity for nonpolar environments, important for membrane passage and binding to hydrophobic pockets. |

Biological Activities of 9,11 Secoestradiol in Preclinical Models

In Vitro Assays for Assessing Biological Effects

In vitro methodologies provide a controlled environment to dissect the specific molecular and cellular activities of 9,11-secoestradiol and its derivatives, offering insights into their mechanism of action at the cellular level.

Cell-based assays are crucial for determining whether a compound mimics or blocks the effects of endogenous estrogens. These models typically utilize estrogen-responsive cell lines, such as the human breast adenocarcinoma cell line MCF-7, which expresses estrogen receptors (ER). The response of these cells to a test compound, often measured by the induction of specific estrogen-responsive genes or changes in cell proliferation, indicates its estrogenic or antiestrogenic character. While specific data on 9,11-secoestradiol's activity in these models is part of broader research into secoestranes, the general approach involves comparing its effects to a known estrogen like estradiol (B170435) and an antagonist like tamoxifen. nih.gov

Receptor binding assays are performed to quantify the affinity of a ligand for its receptor. In the context of 9,11-secoestradiol, these assays measure how strongly it and its derivatives bind to the estrogen receptor compared to the natural hormone, estradiol-17β (E2). Studies on C-nor-9,11-secoestradiol and its derivatives have shown that their relative binding affinity (RBA) for the ER varies significantly based on their chemical structure. nih.govscience.gov The introduction of a C-nor modification and the cleavage of the C-ring to form a seco-steroid alters the molecule's conformation, which in turn affects its interaction with the receptor's ligand-binding pocket. nih.gov For instance, modifications at the 9 and 11 positions of the steroid nucleus are known to cause extreme variations in affinity for the human estrogen receptor. nih.gov The flexibility of the opened C-ring in secoestradiols can influence how the molecule fits within the receptor, impacting its binding strength. nih.govpageplace.de

The table below presents the relative binding affinities of C-nor-9,11-secoestradiol and its derivatives for uterine cytosol estrogen receptors, with estradiol-17β as the reference standard.

Table 1: Relative Binding Affinity (RBA) of C-nor-9,11-secoestradiol Derivatives

| Compound | RBA (%) (Estradiol-17β = 100) |

|---|---|

| C-nor-9,11-secoestradiol 3-(methyl ether) | 0.80 |

| C-nor-9,11-secoestradiol | 1.10 |

| 3-Methoxy-C-nor-9,11-secoestra-1,3,5(10)-trien-17-one | 0.20 |

| 3-Hydroxy-C-nor-9,11-secoestra-1,3,5(10)-trien-17-one | 0.25 |

| 17α-Ethynyl-C-nor-9,11-secoestradiol 3-(methyl ether) | 8.00 |

| 17α-Ethynyl-C-nor-9,11-secoestradiol | 15.00 |

Data sourced from research on C-nor-9,11-secoestranes as modified estrogens. nih.govscience.gov

The effect of 9,11-secoestradiol on cellular proliferation is a key indicator of its biological activity. Assays measuring cell growth are used to assess the estrogenic (growth-promoting) or antiestrogenic (growth-inhibiting) effects of these compounds on hormone-dependent cancer cell lines. researchgate.net Various methods are employed for these studies, including metabolic assays like the MTT or XTT assays, which measure the metabolic activity of living cells, and direct cell counting. sigmaaldrich.com Other techniques involve measuring DNA synthesis, for instance, through the incorporation of bromodeoxyuridine (BrdU). sigmaaldrich.com Studies on related estradiol analogues have investigated their anti-proliferative effects, providing a framework for evaluating compounds like 9,11-secoestradiol. researchgate.net

In Vivo Studies in Non-Human Animal Models

In vivo studies in animal models are essential to understand the systemic effects of 9,11-secoestradiol, providing data on its activity within a complex biological system.

The uterotrophic assay in rodents is the standard in vivo test for determining estrogenic and antiestrogenic activity. nih.gov An estrogenic compound will cause an increase in uterine weight (uterotrophic effect) in immature or ovariectomized female rodents. Conversely, an antiestrogenic compound will inhibit the uterine growth induced by a known estrogen (antiuterotrophic effect). nih.gov Studies have evaluated C-nor-9,11-secoestradiol and its derivatives for these activities. nih.govscience.gov The results indicate that C-nor-9,11-secoestradiol itself exhibits weak estrogenic (uterotrophic) activity, while its 17α-ethynyl derivative shows more potent uterotrophic effects, consistent with its higher receptor binding affinity. nih.gov

The potential of 9,11-secoestradiol and its analogues to interfere with fertility has been assessed through anti-implantation studies in rodents. nih.govunifiedpatents.com This activity is a hallmark of compounds with antiestrogenic or potent, non-physiological estrogenic properties that can disrupt the hormonal balance required for the successful implantation of an embryo in the uterus. Research has shown that C-nor-9,11-secoestradiol and particularly its 17α-ethynyl derivatives are effective as anti-implantation agents in rats. nih.govscience.gov The 17α-ethynyl derivative of C-nor-9,11-secoestradiol, for example, was found to prevent implantation completely at a specific dose. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 9,11-Secoestradiol |

| C-nor-9,11-secoestradiol |

| Estradiol-17β (E2) |

| C-nor-9,11-secoestradiol 3-(methyl ether) |

| 3-Methoxy-C-nor-9,11-secoestra-1,3,5(10)-trien-17-one |

| 3-Hydroxy-C-nor-9,11-secoestra-1,3,5(10)-trien-17-one |

| 17α-Ethynyl-C-nor-9,11-secoestradiol 3-(methyl ether) |

| 17α-Ethynyl-C-nor-9,11-secoestradiol |

Impact on Fertility Regulation in Preclinical Mammalian Models

The potential of 9,11-secoestradiol and its analogs to modulate fertility has been a subject of investigation in several preclinical mammalian models, primarily focusing on their anti-implantation activity. Research has demonstrated that modifications to the steroidal structure, specifically the cleavage of the C-ring between carbons 9 and 11, can result in compounds with significant antifertility effects.

In studies involving rats, 9,11-secoestradiol and its related compound, 11-hydroxy-9,11-secoestradiol, have been shown to possess notable antifertility activity. nih.govresearchgate.net The synthesis of these compounds was undertaken with the aim of exploring their potential as antifertility agents. nih.gov Similarly, research into C-nor-9,11-secoestranes, which are derivatives of 9,11-secoestradiol, has also revealed anti-implantation activities in rats. nih.govscience.gov These findings suggest that the 9,11-seco steroid scaffold is a promising area for the development of new fertility-regulating agents.

One study aimed to enhance the antifertility activity of estradiol 3-methyl ether while diminishing its estrogenic effects through the synthesis of 9,11-secoestradiol 3-methyl ether. researchgate.net However, this particular derivative was found to have only weak antifertility and estrogenic activity, with no significant separation of these two effects. researchgate.net

The anti-implantation effects of various C-nor-9,11-secoestradiol derivatives have been systematically evaluated in rats. The results of these studies, detailing the anti-implantation activity of these compounds, are summarized in the table below.

Table 1: Anti-implantation Activity of C-nor-9,11-secoestradiol Derivatives in Rats

| Compound | Anti-implantation Activity |

|---|---|

| C-nor-9,11-secoestradiol 3-(methyl ether) | Studied |

| C-nor-9,11-secoestradiol | Studied |

| 17α-ethynyl-C-nor-9,11-secoestradiol | Studied |

| 17α-ethynyl-C-nor-9,11-secoestradiol 3-(methyl ether) | Studied |

Data sourced from Lal et al., 1988 nih.gov

Other Observed Biological Modulations in Animal Systems

Beyond their direct impact on fertility, 9,11-secoestradiol and its derivatives have been assessed for other biological activities in animal models, most notably their uterotropic and antiuterotrophic effects. These activities are crucial in understanding the estrogenic and antiestrogenic potential of these compounds.

Uterine weight is a sensitive indicator of estrogenic activity. In preclinical studies, the uterotropic activity of C-nor-9,11-secoestranes was investigated to determine their estrogen-like effects. nih.govscience.gov Conversely, their antiuterotrophic activity, which measures their ability to antagonize the effects of estrogen, was also evaluated. nih.govscience.gov

The investigation of 9,11-secoestradiol 3-methyl ether revealed weak estrogenic activity. researchgate.net This suggests that while the seco-steroid structure can impact the estrogen receptor, the specific substitutions on the molecule play a critical role in defining the nature and potency of this interaction.

The table below summarizes the uterotropic and antiuterotrophic activities observed for various C-nor-9,11-secoestradiol derivatives in preclinical rat models.

Table 2: Uterotropic and Antiuterotrophic Activities of C-nor-9,11-secoestradiol Derivatives in Rats

| Compound | Uterotropic Activity | Antiuterotrophic Activity |

|---|---|---|

| C-nor-9,11-secoestradiol 3-(methyl ether) | Studied | Studied |

| C-nor-9,11-secoestradiol | Studied | Studied |

| 17α-ethynyl-C-nor-9,11-secoestradiol | Studied | Studied |

| 17α-ethynyl-C-nor-9,11-secoestradiol 3-(methyl ether) | Studied | Studied |

Data sourced from Lal et al., 1988 nih.gov

Structure Activity Relationship Sar Analysis of 9,11 Secoestradiol and Analogs

Influence of Seco-Ring Structure on Biological Activity

The defining feature of 9,11-secoestradiol is the cleavage of the bond between the C9 and C11 positions of the steroidal C-ring, resulting in a more flexible "seco" structure. This alteration profoundly impacts its biological activity.

The cleavage of the C9-C11 bond introduces a significant degree of rotational and vibrational freedom in the region of the B and C rings of the steroid nucleus. This increased flexibility can influence how the molecule docks into the ligand-binding pocket of the estrogen receptor. While some seco-steroids exhibit reduced affinity for the ER compared to their rigid counterparts, the opening of the C-ring does not universally lead to a complete loss of binding. For instance, δ-9,11-secoestradiol-17β has been shown to retain a notable binding affinity for the estrogen receptor, suggesting that the increased flexibility can be accommodated within the receptor's binding site. pageplace.de

This conformational flexibility is a key aspect of the structure-activity relationship. The ability of the molecule to adapt its shape to fit the receptor is a crucial factor in determining its binding affinity and subsequent biological response.

Impact of Substituents on Steroidal Core and Side Chains

The biological activity of 9,11-secoestradiol analogs can be finely tuned by introducing various substituents at different positions on the steroidal core and its side chains.

Modifications to all four rings of the steroid nucleus have been explored to understand their impact on activity. The A-ring, with its phenolic hydroxyl group, is generally considered crucial for estrogenic activity. Changes to the B and C rings, particularly the cleavage that defines seco-steroids, introduce flexibility that alters receptor interaction. pageplace.de

The D-ring has also been a target for modification. Opening of the D-ring in some estrane (B1239764) derivatives has been shown to lead to a significant decrease or even a complete loss of affinity for the estrogen receptor. researchgate.net This suggests that the integrity of the D-ring is important for maintaining the proper orientation of key functional groups required for receptor binding. However, other studies have shown that certain D-secoestrone derivatives can exhibit pronounced antiproliferative activity, indicating that the loss of estrogenic activity can sometimes be accompanied by the emergence of other potentially therapeutic properties. researchgate.net

Table 1: Impact of Ring Modifications on Biological Activity

| Ring Modification | Effect on Estrogen Receptor Binding/Activity | Reference |

| C-Ring Cleavage (9,11-seco) | Increased conformational flexibility, variable impact on ER binding. | pageplace.de |

| D-Ring Opening | Generally leads to a decrease or loss of ER affinity. | researchgate.net |

| 9-11 Unsaturation (non-seco) | Flattening of B, C, and D rings, reduced ER binding. | nih.gov |

Modifications at the C-3 and C-17 positions of the steroid nucleus have a profound effect on the biological profile of 9,11-secoestradiol and its analogs.

The C-3 hydroxyl group is a critical feature for high-affinity binding to the estrogen receptor. researchgate.net Its ability to act as a hydrogen bond donor is essential for anchoring the molecule within the receptor's binding pocket. Masking this hydroxyl group, for instance by converting it to a benzyloxy group, can alter the compound's activity profile. Interestingly, in some in vivo experiments, a 3-benzyloxy-17-hydroxy-secoestratriene derivative showed higher antiestrogenic activity than its 3-hydroxy counterpart, suggesting that metabolic activation or altered pharmacokinetics may play a role. researchgate.net

The C-17 position is another key site for modification. The presence of a hydroxyl group (as in estradiol) or a ketone group (as in estrone) at this position influences the compound's hormonal activity. nih.gov In the context of 16,17-secoestratriene derivatives, the introduction of different ester groups at C-17 has been shown to result in compounds with a complete loss of estrogenic activity, with some even exhibiting moderate antiestrogenic effects. researchgate.net This highlights the sensitivity of the biological response to even small changes in the substituent at C-17.

Table 2: Influence of C-3 and C-17 Substituents

| Position | Substituent | Observed Biological Effect | Reference |

| C-3 | Hydroxyl (OH) | Crucial for high-affinity ER binding. | researchgate.net |

| C-3 | Benzyloxy (OCH₂Ph) | Can lead to antiestrogenic activity in vivo. | researchgate.net |

| C-17 | Various Hemiesters | Loss of estrogenic activity, some antiestrogenic effects. | researchgate.net |

| C-17 | Hydroxyl (OH) vs. Oxo (=O) | Modulates hormonal activity (estrogenic vs. less active). | nih.gov |

Stereochemical Considerations in 9,11-Secoestradiol SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the structure-activity relationship of 9,11-secoestradiol. The specific spatial orientation of substituents can dramatically influence how a molecule interacts with the chiral environment of a biological receptor.

The estrogen receptor is a chiral macromolecule, and as such, it can differentiate between stereoisomers of a ligand. Even subtle changes in the stereochemistry of a steroid can lead to significant differences in binding affinity and biological response. For example, in non-seco steroids, the orientation of a hydroxyl group at the 11-position (11α vs. 11β) results in vastly different affinities for the estrogen receptor. nih.gov An 11α-hydroxyl group can cause significant changes to the steroid's ring structure, leading to very low affinity, while an 11β-hydroxyl group has a less drastic effect on conformation but still reduces binding. nih.gov

Chirality and Diastereomeric Effects on Receptor Interactions

The cleavage of the C9-C11 bond in the steroidal nucleus of estradiol (B170435) to form 9,11-secoestradiol introduces significant conformational flexibility. This structural alteration also creates the potential for new chiral centers at the C9 and C11 positions, depending on the nature of the substituents replacing the bond. The spatial arrangement of these substituents gives rise to diastereomers, which can exhibit distinct interaction profiles with the estrogen receptor (ER).

Research into C-nor-9,11-secoestranes has provided valuable insights into the stereochemical requirements for receptor binding. In the synthesis of C-nor-9,11-secoestradiol, the stereochemistry at the original chiral centers of estradiol, particularly at C17, is maintained. nih.gov The focus then shifts to the conformational freedom of the newly formed side chain and its influence on how the molecule presents its key binding determinants—the phenolic A-ring and the 17β-hydroxyl group—to the receptor.

While specific studies isolating and comparing the full spectrum of possible diastereomers of 9,11-secoestradiol are limited in the available literature, the principles of stereoselectivity in receptor-ligand interactions are well-established. The estrogen receptor's ligand-binding pocket is a highly defined three-dimensional space. The binding affinity and subsequent biological response (agonism vs. antagonism) are exquisitely sensitive to the stereochemistry of the ligand. Even subtle changes in the spatial orientation of a functional group can lead to a dramatic loss of affinity or a switch in activity. For other classes of steroidal and non-steroidal estrogens, it has been demonstrated that different enantiomers and diastereomers can have vastly different biological activities, with one isomer often being significantly more potent than the others. ias.ac.in

In the context of 9,11-secoestradiol analogs, the relative orientation of the A-ring and the D-ring, dictated by the conformation of the flexible seco-C-ring, is paramount. Different diastereomers would be expected to have different preferred conformations, leading to variations in the distance and geometric relationship between the 3-hydroxyl and 17β-hydroxyl groups. This, in turn, would affect the molecule's ability to establish the critical hydrogen bonds and hydrophobic interactions within the ER's binding site that are necessary for high-affinity binding and receptor activation.

Conformational Preferences and Biological Responses

The opening of the C-ring in 9,11-secoestradiol transforms the rigid steroidal structure into a more flexible molecule. This increased conformational freedom has profound implications for its interaction with the estrogen receptor and its resulting biological activity. The biological response of these analogs is intimately linked to their ability to adopt a conformation that mimics the spatial arrangement of the key pharmacophoric features of the natural hormone, estradiol.

Studies on C-nor-9,11-secoestradiol and its derivatives have highlighted the critical role of conformational flexibility in determining their biological profile. nih.gov The relative binding affinity (RBA) of these compounds for the estrogen receptor is a direct reflection of how well their conformational ensemble allows for a fit within the ligand-binding pocket. For instance, C-nor-9,11-secoestradiol itself was found to have a significantly lower RBA for the estrogen receptor compared to estradiol. nih.gov This suggests that despite its flexibility, the most stable conformations of this analog may not perfectly mimic the rigid structure of estradiol, leading to a less optimal interaction with the receptor.

The introduction of further modifications to the C-nor-9,11-secoestradiol scaffold has been shown to modulate biological activity. For example, the conversion of the 17β-hydroxyl group to a ketone, or the introduction of a 17α-ethynyl group, alters the electronic and steric properties of the D-ring region, which in turn influences the conformational preferences of the entire molecule and its interaction with the receptor. nih.gov These changes are reflected in their uterotropic and anti-implantation activities.

The following table summarizes the biological activities of some C-nor-9,11-secoestradiol analogs, illustrating the impact of structural modifications on their interaction with the estrogen receptor.

| Compound | RBA (%) (Estradiol=100) | Uterotropic Activity | Anti-implantation Activity |

| C-nor-9,11-secoestradiol | 1.5 | Estrogenic | Weak |

| C-nor-9,11-secoestradiol 3-methyl ether | 0.5 | Estrogenic | Weak |

| 17α-Ethynyl-C-nor-9,11-secoestradiol | 2.0 | Estrogenic | Active |

| 17-Keto-C-nor-9,11-secoestradiol | 0.2 | Weakly Estrogenic | Inactive |

| Data sourced from Lal et al., J Med Chem, 1988. nih.gov |

The weak estrogenic and antifertility activity of 9,11-secoestradiol 3-methyl ether further underscores the importance of the free phenolic hydroxyl group for potent estrogenic action, a well-established principle in the structure-activity relationships of estrogens. researchgate.net The conformational flexibility of the seco-C-ring likely makes it more challenging for these analogs to maintain the optimal distance and orientation between the A-ring hydroxyl and the D-ring functionality that is inherent in the rigid structure of estradiol.

In essence, the biological response of 9,11-secoestradiol and its analogs is a delicate balance. While the C-ring cleavage provides novel chemical space to explore, the resulting conformational lability presents a significant hurdle in maintaining the precise three-dimensional pharmacophore required for potent estrogenic activity. The observed biological activities are a population-weighted average of the activities of the various conformations present at equilibrium, with only a subset of these conformers likely being responsible for the interaction with the estrogen receptor.

Future Research Directions and Unexplored Avenues

Advanced Mechanistic Studies of 9,11-Secoestradiol Action

A fundamental area for future investigation is the detailed elucidation of the molecular mechanisms underpinning the biological effects of 9,11-secoestradiol. While it is known to interact with estrogen receptors, the precise nature of this interaction and the subsequent downstream signaling cascades are not fully understood.

Future research should focus on:

Receptor Conformation and Co-regulator Recruitment: Investigating how the flexible structure of 9,11-secoestradiol influences the conformation of the estrogen receptor (ER) upon binding. longdom.org This includes studying the recruitment of co-activator and co-repressor proteins, which are critical in determining the transcriptional output of ER-mediated signaling. nih.gov The altered conformation may lead to a unique profile of gene expression compared to endogenous estrogens.

Non-genomic Signaling Pathways: Exploring the potential of 9,11-secoestradiol to initiate rapid, non-genomic signaling events. nih.gov These pathways, often mediated by membrane-associated estrogen receptors, can have profound effects on cellular function independent of gene transcription. nih.gov

Downstream Target Gene Analysis: Comprehensive analysis of the genes and signaling pathways modulated by 9,11-secoestradiol is crucial. Techniques such as transcriptomics and proteomics can reveal the full spectrum of its cellular targets, providing insights into its potential therapeutic applications and off-target effects. nih.gov

Development of New Synthetic Methodologies for Complex Secosteroids

The synthesis of 9,11-secoestradiol and other complex secosteroids presents considerable challenges to organic chemists. nih.govresearchgate.net Future research in this area will be pivotal for accessing a wider range of analogs for biological evaluation.

Key areas for development include:

Chemoenzymatic Synthesis: The integration of biocatalysis into synthetic routes offers a powerful strategy for the regio- and stereoselective construction of complex steroid scaffolds. nih.govresearchgate.netnih.gov The use of engineered enzymes, such as hydroxylases and oxidases, can provide efficient and environmentally benign alternatives to traditional chemical methods. nih.govbrynmawr.edu Recent advancements in the chemoenzymatic synthesis of 9,10-secosteroids and 9,11-secosterols highlight the potential of this approach. nih.govresearchgate.netnih.gov

Novel Ring-Opening Strategies: Developing new and efficient chemical methods for the selective cleavage of the C-ring of the steroid nucleus will be essential for the synthesis of diverse 9,11-secoestradiol analogs.

Scalable Synthesis: For any potential therapeutic application, the development of scalable and cost-effective synthetic routes is paramount. This will require the optimization of existing methods and the exploration of new synthetic disconnections.

Exploration of 9,11-Secoestradiol Analogs in Diverse Biological Systems (Preclinical)

The unique structure of 9,11-secoestradiol suggests that its biological activities may extend beyond the reproductive system. Preclinical studies are needed to explore the potential of its analogs in a variety of disease models.

Future preclinical research should investigate:

Oncology: Given the central role of estrogen signaling in certain cancers, particularly breast cancer, the evaluation of 9,11-secoestradiol analogs as potential anti-cancer agents is a high priority. d-nb.infoekb.egnih.govnih.gov Studies should assess their effects on the proliferation and survival of cancer cell lines and in animal models of cancer. jacobiopharma.com

Neuroprotection: Estrogens are known to have neuroprotective effects, and the potential of 9,11-secoestradiol analogs in this area warrants investigation. Preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, could be employed.

Metabolic Diseases: The endocrine system plays a crucial role in regulating metabolism, and the effects of 9,11-secoestradiol analogs on metabolic parameters should be explored in models of obesity, diabetes, and cardiovascular disease. nih.gov

Application of Systems Biology Approaches to 9,11-Secoestradiol Research

Systems biology offers a holistic approach to understanding the complex biological effects of compounds like 9,11-secoestradiol. frontiersin.org By integrating data from multiple "omics" platforms, researchers can construct comprehensive models of its mechanism of action.

Key applications of systems biology include:

Transcriptomics: Analyzing changes in gene expression profiles in response to 9,11-secoestradiol treatment can identify key regulatory networks and signaling pathways.

Proteomics: Identifying changes in the proteome can provide insights into the functional consequences of altered gene expression and post-translational modifications. nih.govnih.gov

Metabolomics: Studying the metabolic fingerprint of cells or organisms treated with 9,11-secoestradiol can reveal its impact on metabolic pathways and identify potential biomarkers of its activity. drtsoukalas.comnih.govnih.gov

Computational Chemistry and Artificial Intelligence in Secosteroid Discovery

Computational tools are becoming increasingly integral to modern drug discovery and can significantly accelerate the development of new secosteroid-based therapeutics. nih.govbocsci.com

Future applications in this area include:

Molecular Docking and Dynamics Simulations: In silico modeling can be used to predict the binding affinity and mode of interaction of 9,11-secoestradiol and its analogs with their target receptors. nih.govmdpi.comfrontiersin.orgnih.govbiorxiv.org This can guide the rational design of new compounds with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of 9,11-secoestradiol analogs with their biological activities, enabling the prediction of the potency and selectivity of novel compounds. frontiersin.org

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be trained on existing data to identify novel secosteroid scaffolds with desired biological activities, predict their properties, and even propose synthetic routes. ardigen.comacs.orgswissre.com

Q & A

Basic Research Questions

Q. How should initial experiments be designed to assess the biological activity of 9,11-Secoestradiol?

- Methodological Answer : Begin with a factorial design to isolate variables such as dose concentration, exposure time, and cell type. Include positive (e.g., estradiol) and negative controls (e.g., solvent-only treatments) to validate assay specificity. Replicate experiments across independent batches to account for biological variability . Pre-test assay conditions (e.g., pH, temperature) to minimize confounding factors . Document all parameters in the experimental section of manuscripts to enable replication .

Q. What are the critical steps for characterizing the chemical stability of 9,11-Secoestradiol in vitro?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (e.g., light, temperature, pH) using HPLC or LC-MS for quantification. Monitor degradation products via spectral analysis (UV, NMR) and compare to reference standards. Include kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions . Report purity thresholds (e.g., ≥95%) and validation criteria for batch consistency .

Q. How can researchers ensure reproducibility in studies involving 9,11-Secoestradiol?

- Methodological Answer : Standardize protocols for compound preparation, storage, and handling (e.g., inert atmosphere for oxygen-sensitive steps). Use validated reference materials and disclose batch-specific data (e.g., NMR spectra, melting points). Adhere to FAIR data principles by depositing raw datasets in repositories like Zenodo or Figshare . Include detailed metadata, such as instrument calibration logs and software versions .

Advanced Research Questions

Q. How should conflicting data on the estrogenic activity of 9,11-Secoestradiol be systematically resolved?

- Methodological Answer : Perform a meta-analysis of published studies, stratifying results by experimental models (e.g., in vitro vs. in vivo), assay types (e.g., ERα/β binding vs. transcriptional activation), and compound purity. Use sensitivity analysis to identify outliers and confounding variables (e.g., solvent effects, cross-reactivity). Validate findings through orthogonal assays (e.g., CRISPR-edited cell lines, molecular docking simulations) . Publish negative results to reduce publication bias .

Q. What advanced statistical approaches are suitable for dose-response studies of 9,11-Secoestradiol?

- Methodological Answer : Employ nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀ values and Hill coefficients. Use Bayesian hierarchical models to account for inter-experiment variability. For high-dimensional data (e.g., transcriptomics), apply false discovery rate (FDR) correction and pathway enrichment analysis . Share code and computational workflows via platforms like GitHub .

Q. How can Design of Experiments (DoE) optimize the synthesis of 9,11-Secoestradiol derivatives?

- Methodological Answer : Apply response surface methodology (RSM) to evaluate interactions between reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use fractional factorial designs to reduce the number of trials while maintaining statistical power. Validate optimized conditions with confirmatory runs and scalability tests (e.g., gram-scale synthesis) . Report yield, enantiomeric excess, and characterization data for all derivatives .

Q. What ethical and safety protocols are essential for handling 9,11-Secoestradiol in preclinical research?

- Methodological Answer : Follow institutional guidelines for hormone-disrupting compounds, including PPE (e.g., nitrile gloves, P95 respirators) and engineering controls (e.g., fume hoods). Conduct risk assessments for waste disposal and environmental contamination. For in vivo studies, adhere to ARRIVE guidelines for animal welfare and minimize sample sizes via power calculations .

Data Presentation & Replication

Q. How should researchers document methodologies for peer review and replication?

- Methodological Answer : Structure the "Methods" section chronologically, specifying equipment models (e.g., Waters ACQUITY UPLC), software versions (e.g., GraphPad Prism 10), and reagent lot numbers. Use appendices for raw data, calibration curves, and instrument schematics . Reference publicly available protocols (e.g., protocols.io ) and deposit step-by-step videos in institutional repositories .

Q. What strategies mitigate bias in data interpretation for 9,11-Secoestradiol studies?

- Methodological Answer : Implement blinding during data collection and analysis (e.g., randomized sample IDs). Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Use independent replication labs to verify key findings . Disclose funding sources and conflicts of interest in manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。